molecular formula C5H8N4O B2670171 2-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 297138-61-5

2-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B2670171
CAS No.: 297138-61-5
M. Wt: 140.146
InChI Key: IGHKIJOLIYQKOO-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific structure, which allows it to interact with various biological targets and undergo diverse chemical reactions.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHKIJOLIYQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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